molecular formula C18H16FN3O3S B2940380 3-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351613-31-4

3-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2940380
CAS No.: 1351613-31-4
M. Wt: 373.4
InChI Key: QEBGDRNJZGWSNY-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenylsulfonyl Group: This step involves sulfonylation reactions where a fluorophenyl group is introduced.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups attached to the core structure.

    Reduction: Reduction reactions can modify the sulfonyl group or other reducible moieties.

    Substitution: Various substitution reactions can occur, particularly on the benzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(1-((4-chlorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
  • 3-Benzyl-5-(1-((4-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Uniqueness

The presence of the fluorophenyl group in 3-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

3-benzyl-5-[1-(4-fluorophenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-15-6-8-16(9-7-15)26(23,24)22-11-14(12-22)18-20-17(21-25-18)10-13-4-2-1-3-5-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBGDRNJZGWSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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